molecular formula C13H19BO4S B6416346 2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester CAS No. 1310404-99-9

2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester

Cat. No.: B6416346
CAS No.: 1310404-99-9
M. Wt: 282.2 g/mol
InChI Key: KRWRRTFBFRDNCD-UHFFFAOYSA-N
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Description

2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester is an organoboron compound that features a thiophene ring substituted with an ethoxycarbonyl group and a boronic acid pinacol ester. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 2-(Ethoxycarbonyl)thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding thiophene derivative.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene) are commonly used.

    Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: Thiophene derivatives.

Scientific Research Applications

2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Material Science: The compound is used in the synthesis of conjugated polymers and organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing thiophene moieties.

    Chemical Biology: The compound is used in the development of boron-containing probes for biological applications, such as enzyme inhibitors and imaging agents.

Mechanism of Action

The mechanism of action of 2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new palladium-carbon bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-(Ethoxycarbonyl)thiophene-3-boronic acid pinacol ester can be compared with other boronic esters and thiophene derivatives:

    Thiophene-2-boronic acid pinacol ester: Similar in structure but lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.

    3-Hexylthiophene-2-boronic acid pinacol ester: Contains a hexyl group instead of an ethoxycarbonyl group, which can influence its solubility and reactivity.

    4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: Another thiophene-based boronic ester with different substituents, affecting its electronic properties and reactivity.

Properties

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4S/c1-6-16-11(15)10-9(7-8-19-10)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWRRTFBFRDNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201122481
Record name 2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-99-9
Record name 2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201122481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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